Potassium tellurite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Agent:

Potassium tellurite exhibits antibacterial properties and is often incorporated into selective culture media to differentiate between bacteria based on their susceptibility. For instance, MacConkey potassium tellurite (MKTT) agar is commonly used to identify Salmonella and Shigella species as they exhibit black colony formation due to tellurite reduction []. Research has explored the mechanisms of tellurite toxicity in bacteria, revealing its ability to generate reactive oxygen species (ROS) that ultimately lead to cell death [].

Studying Bacterial Resistance:

The selective pressure exerted by potassium tellurite can be utilized to study the emergence of antibiotic resistance in bacteria. Research has shown an increased frequency of tellurite-resistant strains among Enterobacteriaceae in hospitalized patients, highlighting the potential for acquiring resistance to various agents []. This application provides valuable insights into the dynamics of resistance development and the potential spread of multidrug-resistant bacteria.

Other Research Applications:

Beyond its antibacterial properties, potassium tellurite is also used in various other scientific research settings, including:

- Studying the oxidative stress response: Tellurite exposure can induce oxidative stress in cells, making it a valuable tool for investigating the mechanisms by which cells respond and adapt to such conditions [].

- Nanoparticle synthesis: Potassium tellurite can serve as a precursor for the synthesis of tellurium nanoparticles, which have potential applications in various fields, including catalysis and biomedicine [].

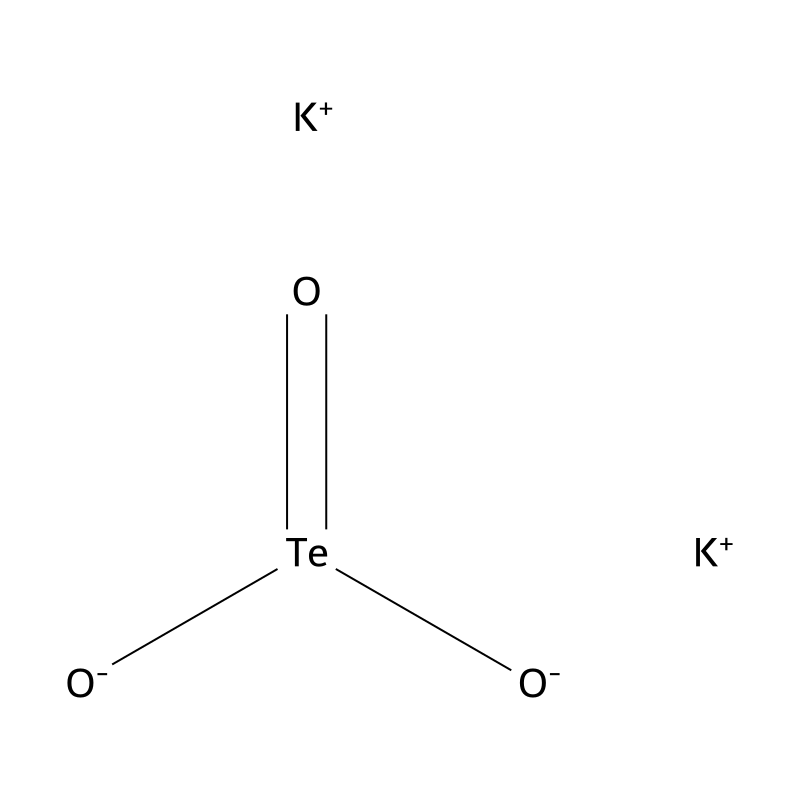

Potassium tellurite is an inorganic compound with the chemical formula KTeO. It appears as a white, deliquescent powder that is soluble in water, forming an alkaline solution. The compound is classified as a tellurite, which are salts of telluric acid. Potassium tellurite has a unique anti-fluorite crystal structure similar to other tellurides, such as rubidium telluride and cesium telluride, making it useful in various applications including ultraviolet detection in space environments .

Potassium tellurite exhibits selective toxicity towards certain bacteria. The exact mechanism of action is not fully understood, but it is believed to interfere with essential bacterial functions such as respiration and protein synthesis []. This allows it to be used as a diagnostic tool to identify bacteria with specific metabolic pathways.

For example, some strains of Staphylococcus aureus are resistant to potassium tellurite, allowing their differentiation from other Staphylococcus species on tellurite-containing growth media.

Potassium tellurite is a toxic compound and should be handled with care. It can cause serious health problems if ingested, inhaled, or absorbed through the skin.

- Toxicity:

- Oral (rat): LD50 = 17 mg/kg (LD50 refers to the dose at which 50% of the test population dies)

- Skin and eye irritation: Potassium tellurite can cause skin irritation and serious eye damage upon contact.

- Safety precautions: When handling potassium tellurite, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is also important to work in a well-ventilated area and avoid contact with the skin and eyes.

- Formation Reaction: It can be synthesized through the direct reaction of potassium and tellurium:

- Oxidation Reaction: When potassium tellurite is added to water and exposed to air, it undergoes oxidation:This reaction results in the formation of potassium hydroxide and elemental tellurium .

- Reduction Reaction: Potassium tellurite can be reduced to elemental tellurium using strong reducing agents or electrolysis, which is significant in various chemical processes .

Potassium tellurite exhibits notable biological activity, particularly its toxicity to bacteria. Studies show that it induces oxidative stress in Escherichia coli, primarily through the generation of reactive oxygen species such as superoxide radicals. This oxidative damage leads to increased expression of stress response genes, including ibpA, which encodes a small chaperone involved in heat shock responses . The toxicity of potassium tellurite is significantly higher in aerobic conditions compared to anaerobic ones, indicating its role in oxidative stress mechanisms .

Several methods exist for synthesizing potassium tellurite:

- Direct Combination: The most straightforward method involves directly combining potassium and tellurium, typically facilitated by a solvent such as liquid ammonia:

- Wet Chemical Methods: Recent advancements have introduced wet chemical methods that allow for the synthesis of nanoparticles from potassium tellurite at various temperatures, enhancing stability and application potential .

- Electrochemical Reduction: Potassium tellurite can also be synthesized through electrochemical reduction techniques, which allow for precise control over the resulting product's properties .

Potassium tellurite has several applications across different fields:

- Microbiology: It is used as a selective agent in microbiological media to isolate certain bacteria due to its toxic effects on others.

- Nanotechnology: Potassium tellurite serves as a precursor for synthesizing nanostructured materials, including nanoparticles and nanowires for electronic applications.

- Ultraviolet Detectors: Its unique properties make it suitable for use in ultraviolet detection systems, particularly in space technology .

Research into the interactions of potassium tellurite focuses on its effects on microbial systems and its potential as an antimicrobial agent. Studies demonstrate that exposure to potassium tellurite increases superoxide dismutase activity in bacteria like Rhodobacter capsulatus, indicating a cellular response to oxidative stress . Furthermore, investigations into its interaction with other compounds highlight its potential role in redox reactions and its capacity to generate reactive oxygen species under specific conditions.

Potassium tellurite shares similarities with other compounds that contain tellurium or related elements. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Tellurite | NaTeO | Commonly used in microbiology for bacterial isolation |

| Barium Tellurite | BaTeO | Used in ceramics and glass manufacturing |

| Tellurous Acid | HTeO | A weaker acid form of tellurium oxides |

Uniqueness of Potassium Tellurite

Potassium tellurite is unique due to its specific toxicity profile against certain microorganisms, its ability to generate reactive oxygen species, and its utility in synthesizing nanostructures. Unlike sodium or barium tellurites, potassium tellurite's solubility and reactivity offer distinct advantages for biological and industrial applications.

| Method | Reaction Conditions | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| Tellurium Dioxide + Potassium Hydroxide | TeO₂ + 2KOH → K₂TeO₃ + H₂O in aqueous solution | Temperature: 50-200°C, pH: Alkaline, Molar ratio: TeO₂:KOH = 1:2 | Simple process, High yield, Environmentally friendly, Easy to scale up | Requires precise pH control, Need for absorption agents, Potential impurities |

| Direct Combination of Potassium and Tellurium | 2K + Te → K₂Te in liquid ammonia, followed by oxidation | Low temperature, Inert atmosphere, Liquid ammonia as solvent | High purity product, Direct synthesis, No oxidation step needed | Hazardous reactants (metallic K), Requires special handling, Low temperature requirements |

| Tellurium + Potassium Cyanide | Te + KCN (melting) → K₂Te | High temperature, Melting KCN, Controlled atmosphere | Alternative precursor route, Utilizes different starting materials | Highly toxic precursor (KCN), High temperature requirements, Safety concerns |

Research findings indicate that the tellurium dioxide-potassium hydroxide route offers the most practical approach for industrial-scale production of potassium tellurite [5]. This method allows for the addition of absorption agents such as silica gel, aluminum oxide, or molecular sieves during the synthesis process to improve product purity [5]. The reaction typically requires stirring for 5-35 minutes, followed by filtration, evaporation, and crystallization [5]. The resulting potassium tellurite crystals are then separated by centrifugation and dried to obtain the final product [5].

Wet Chemical and Solvothermal Approaches

Wet chemical and solvothermal approaches represent more sophisticated methodologies for synthesizing potassium tellurite with enhanced control over product characteristics [9]. These techniques often result in products with higher crystallinity, controlled morphology, and specific physical properties that may be advantageous for certain applications [12].

The aqueous solution method represents the most straightforward wet chemical approach, involving the dissolution of tellurium dioxide in water followed by reaction with potassium hydroxide at temperatures ranging from room temperature to 100°C [7]. This method allows for precise control of reaction parameters such as concentration (typically 0.01-1M), reaction time (1-24 hours), and pH (maintained between 8-11) [7]. The advantages of this approach include simple equipment requirements, low cost, and ease of parameter control, making it suitable for laboratory-scale synthesis [7]. However, products obtained through this method may exhibit lower crystallinity and potentially contain impurities [7].

Solvothermal synthesis represents a more advanced approach that involves conducting the reaction in a sealed autoclave under elevated temperature and pressure conditions [9]. This method typically employs organic solvents such as ethylene glycol or dimethylformamide (DMF) and operates at temperatures between 150-200°C and pressures of 150-300 psi [9]. For instance, in the solvothermal synthesis of tellurium-containing compounds, reactions are typically conducted at 180°C and 200 psi for 24 hours [9]. The solvothermal approach offers several advantages, including the production of highly crystalline materials with controlled morphology and high purity [9]. However, it requires specialized equipment, presents safety concerns due to high pressure conditions, and may be difficult to scale up for industrial production [9].

Microwave-assisted synthesis has emerged as an energy-efficient alternative for preparing potassium tellurite and related tellurium compounds [12]. This method utilizes microwave irradiation to achieve rapid heating and shortened reaction times, typically employing power settings of 300-800W for 5-30 minutes [12]. The selection of appropriate solvents is critical for this approach, as they must efficiently absorb microwave energy [12]. The advantages of microwave-assisted synthesis include rapid reaction rates, energy efficiency, uniform heating, and significantly reduced reaction times [12]. However, this method requires specialized equipment, may produce hotspots during synthesis, and is generally limited to smaller batch sizes [12].

Table 2: Comparison of Wet Chemical and Solvothermal Approaches for Potassium Tellurite Synthesis

| Method | Reaction Conditions | Key Parameters | Advantages | Challenges |

|---|---|---|---|---|

| Aqueous Solution Method | TeO₂ + 2KOH in aqueous solution, Room temperature to 100°C, Controlled pH | Concentration: 0.01-1M, Reaction time: 1-24 hours, pH: 8-11 | Simple equipment, Low cost, Easy to control parameters, Scalable | Lower crystallinity, Potential impurities, Longer reaction times |

| Solvothermal Synthesis | Sealed autoclave, High pressure (200+ psi), Organic solvents (ethylene glycol, DMF) | Temperature: 150-200°C, Pressure: 150-300 psi, Reaction time: 12-48 hours | High crystallinity products, Controlled morphology, High purity | Specialized equipment needed, Safety concerns (high pressure), Difficult to scale up |

| Microwave-Assisted Synthesis | Microwave irradiation, Rapid heating, Short reaction times | Power: 300-800W, Time: 5-30 minutes, Solvent selection critical | Rapid synthesis, Energy efficient, Uniform heating, Reduced reaction time | Specialized equipment, Potential for hotspots, Limited batch size |

Research on solvothermal synthesis of tellurium compounds has demonstrated the ability to produce various nanostructures with controlled morphologies [12]. For example, uniform tellurium nanowires, nanotubes, and trifold nanorods have been synthesized using a solvothermal method with ethylene glycol as the solvent, polyvinylpyrrolidone as a surfactant, and ascorbic acid as a reducing agent [12]. By adjusting the amounts of surfactant and reducing agent, researchers have successfully controlled the morphology of the resulting tellurium nanostructures [12]. The diameter of tellurium nanowires and nanotubes produced through this method typically ranges from 30-40 nm and 120-150 nm, respectively [12].

Biogenic Synthesis via Microbial Reduction Pathways

Biogenic synthesis of tellurium compounds, including potassium tellurite derivatives, represents an emerging green approach that utilizes the natural ability of certain microorganisms to reduce tellurite to elemental tellurium or other tellurium-containing structures [2]. This environmentally friendly methodology harnesses the metabolic capabilities of bacteria, fungi, or isolated enzymes to transform tellurite into valuable nanostructured materials under mild conditions [11].

Bacterial reduction of tellurite has been extensively studied, with several bacterial species demonstrating the ability to reduce tellurite to elemental tellurium [2]. Microorganisms such as Pseudomonas species, Bacillus species, Erythromonas ursincola, and Gayadomonas species have shown remarkable tellurite reduction capabilities [11] [13]. These bacterial reduction processes typically occur under aerobic or anaerobic conditions at pH values between 7-9 and temperatures ranging from 25-37°C [11]. The resulting tellurium nanostructures exhibit sizes between 30-150 nm with various morphologies including nanorods and nanotubes, often displaying crystalline structures [13]. The advantages of bacterial reduction include environmentally friendly synthesis conditions, room temperature processing, unique nanostructure morphologies, and biocompatible products [13]. However, challenges include slow reduction rates, variable yields, difficult purification processes, and strain-dependent efficiency [11].

Fungal reduction represents another biogenic approach for tellurite transformation [14]. Various fungal species, including Aspergillus and other environmental fungi, have demonstrated the ability to reduce tellurite under mild conditions [14]. These processes typically occur in fungal culture media at pH values between 5-7 and temperatures of 25-30°C [14]. The resulting tellurium nanostructures generally range from 20-100 nm in size and exhibit spherical or irregular morphologies with amorphous or crystalline structures [14]. Advantages of fungal-mediated synthesis include high yields, reusability of fungal biomass, low energy requirements, and scalability [14]. However, this approach often requires long incubation periods, involves complex purification steps, and may result in variable product characteristics [14].

Enzyme-mediated synthesis represents the most controlled biogenic approach for tellurite reduction [2] [4]. Specific enzymes such as glutathione reductase (GorA), dihydrolipoamide dehydrogenase (E3), and thioredoxin reductase (TrxB) have demonstrated tellurite reduction activity [4]. These enzymatic processes typically occur in buffer solutions such as Tris-HCl at pH values between 8-10 and temperatures of 30-37°C, requiring nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor [2] [4]. The resulting tellurium nanostructures range from 68-360 nm in size and often display triangular, porous morphologies with tellurium content of approximately 60-70% [2]. The advantages of enzyme-mediated synthesis include controlled reaction conditions, size-tunable products, high purity, and enzyme specificity [2]. However, challenges include enzyme stability issues, costly cofactor requirements, and limited scalability [4].

Table 3: Comparison of Biogenic Synthesis Methods for Tellurium Compounds via Microbial Reduction Pathways

| Method | Microbial Strains/Enzymes | Reaction Conditions | Nanostructure Characteristics | Advantages | Challenges |

|---|---|---|---|---|---|

| Bacterial Reduction | Pseudomonas sp., Bacillus sp., Erythromonas ursincola, Gayadomonas sp. | Aerobic/anaerobic conditions, pH: 7-9, Temperature: 25-37°C | Size: 30-150 nm, Morphology: Nanorods, nanotubes, Crystalline structure | Environmentally friendly, Room temperature synthesis, Unique nanostructure morphologies, Biocompatible products | Slow reduction rates, Variable yields, Difficult purification, Strain-dependent efficiency |

| Fungal Reduction | Aspergillus species, Environmental fungi | Fungal culture medium, pH: 5-7, Temperature: 25-30°C | Size: 20-100 nm, Morphology: Spherical, irregular, Amorphous/crystalline | High yield, Fungal biomass reusability, Low energy requirements, Scalable | Long incubation periods, Complex purification, Variable product characteristics |

| Enzyme-Mediated Synthesis | Glutathione reductase (GorA), Dihydrolipoamide dehydrogenase (E3), Thioredoxin reductase (TrxB) | Buffer solutions (Tris-HCl), pH: 8-10, Temperature: 30-37°C, NADPH as cofactor | Size: 68-360 nm, Morphology: Triangular, porous, Element composition: Te (60-70%) | Controlled synthesis, Size-tunable products, High purity, Enzyme specificity | Enzyme stability issues, Costly cofactors (NADPH), Limited scalability |

Research has revealed that the mechanism of tellurite reduction in bacteria involves various enzymatic pathways [19]. For instance, glutathione reductase from Pseudomonas species has been shown to reduce tellurite to elemental tellurium under aerobic conditions [2]. The optimal conditions for this enzymatic reduction typically occur at pH 9-10 and 37°C [2]. The enzyme-mediated reduction of tellurite results in the formation of tellurium-containing nanostructures with distinct morphological characteristics [2]. For example, glutathione reductase and alkyl hydroperoxide reductase generate tellurium nanostructures with an average diameter of 75 nm, while dihydrolipoamide dehydrogenase and the putative oxidoreductase YkgC produce larger structures exceeding 100 nm in diameter [2].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (98%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant